molecular formula C4H2BrNO2S B2610400 4-Bromoisothiazole-5-carboxylic acid CAS No. 88982-81-4

4-Bromoisothiazole-5-carboxylic acid

Cat. No.: B2610400
CAS No.: 88982-81-4
M. Wt: 208.03
InChI Key: XIAKLOIPEFTZAT-UHFFFAOYSA-N
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Description

4-Bromoisothiazole-5-carboxylic acid is a chemical compound with the molecular formula C4H2BrNO2S. It has a molecular weight of 208.04 . It is a solid substance that should be stored at 2-8°C .


Synthesis Analysis

The synthesis of isothiazoles, including this compound, has been a subject of research due to their wide biological activity and industrial applications . Isothiazoles can be formed from 1,2,3-dithiazole precursors by treatment with gaseous HCl or HBr . The carboxamide group can be transformed into carboxylic acids . In the laboratory, carboxylic acids can be converted into acid chlorides by treatment with thionyl chloride, SOCl2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom, a nitrogen atom, an oxygen atom, and a sulfur atom arranged in a specific pattern .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Bromoisothiazole-5-carboxylic acid and its derivatives have been studied for their chemical reactivity and potential in synthesis. For instance, regioselective hydrodehalogenation has been utilized to transform 3,5-dihaloisothiazole-4-carbonitriles into 3-bromoisothiazole-4-carbonitrile and subsequently into carboxamide and carboxylic acid derivatives, highlighting the versatility of these compounds in chemical synthesis (Ioannidou & Koutentis, 2011). Similarly, palladium-catalyzed carbonylation has enabled the conversion of bromoindoles into various indole carboxylic acid derivatives without the need for protecting groups, demonstrating the efficiency and utility of such reactions in organic synthesis (Kumar et al., 2004).

Anticancer and Biological Activity

Compounds derived from this compound have been evaluated for their anticancer properties. For example, a study on 4-amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives showed potential anticancer activity against a panel of 60 cell lines derived from various cancer types, indicating the potential of these derivatives in cancer research and therapy (Bekircan et al., 2008).

Corrosion Inhibition

The efficiency of triazole derivatives, closely related to this compound, in corrosion inhibition has been investigated, revealing that such compounds can significantly inhibit the corrosion of mild steel in acidic media. This underscores the potential application of these derivatives in protecting metals from corrosion, thereby extending their lifespan in industrial applications (Lagrenée et al., 2002).

Carbonic Anhydrase Inhibition

Studies have also explored the inhibition of carbonic anhydrase (CA) by derivatives of this compound. These compounds have shown promise as CA inhibitors, which is significant given the role of CA in various physiological processes. The inhibition of CA can have therapeutic implications, particularly in treating conditions where CA activity is dysregulated (Al-Jaidi et al., 2020).

Safety and Hazards

4-Bromoisothiazole-5-carboxylic acid is a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

Properties

IUPAC Name

4-bromo-1,2-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-2-1-6-9-3(2)4(7)8/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAKLOIPEFTZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88982-81-4
Record name 4-bromo-1,2-thiazole-5-carboxylic acid
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